molecular formula C7H3ClFNO2S B13231662 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride

Cat. No.: B13231662
M. Wt: 219.62 g/mol
InChI Key: WBFOJMYUYVCUNO-UHFFFAOYSA-N
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Description

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C7H3ClFNO2S It is a derivative of benzene, featuring a sulfonyl fluoride group, a cyano group, and a chlorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the fluoride-chloride exchange reaction, where a sulfonyl chloride precursor is treated with a fluoride source such as potassium fluoride (KF) or potassium bifluoride (KHF2) under suitable conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale fluoride-chloride exchange reactions using efficient and cost-effective reagents. The use of phase transfer catalysts, such as 18-crown-6 ether, can enhance the reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.

    Electrophilic Aromatic Substitution: The chlorine and cyano groups on the benzene ring can participate in electrophilic aromatic substitution reactions.

    Reduction: The cyano group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products Formed

    Nucleophilic Substitution: Formation of sulfonamide, sulfonate ester, or sulfonate thioester derivatives.

    Electrophilic Aromatic Substitution: Formation of substituted benzene derivatives.

    Reduction: Formation of 4-chloro-2-aminobenzene-1-sulfonyl fluoride.

Scientific Research Applications

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-cyanobenzene-1-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological applications, where the compound can form covalent bonds with target molecules, such as enzymes or proteins .

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-2-cyanobenzene-1-sulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.

    4-Chloro-2-cyanobenzene-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.

    4-Chloro-2-cyanobenzene-1-sulfonic acid: Similar structure but with a sulfonic acid group instead of a sulfonyl fluoride group.

Uniqueness

4-Chloro-2-cyanobenzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and stability compared to its sulfonyl chloride, sulfonamide, and sulfonic acid counterparts. This makes it particularly valuable in applications requiring selective reactivity and stability under various conditions .

Properties

Molecular Formula

C7H3ClFNO2S

Molecular Weight

219.62 g/mol

IUPAC Name

4-chloro-2-cyanobenzenesulfonyl fluoride

InChI

InChI=1S/C7H3ClFNO2S/c8-6-1-2-7(13(9,11)12)5(3-6)4-10/h1-3H

InChI Key

WBFOJMYUYVCUNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C#N)S(=O)(=O)F

Origin of Product

United States

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